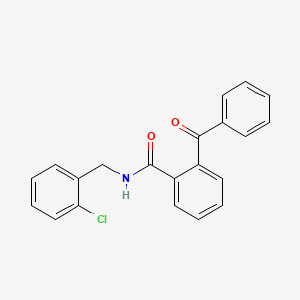![molecular formula C21H19NO4 B5796345 ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate, also known as NAE-8 or NAE-14, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. NAE-8 and NAE-14 are both derivatives of the natural compound anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the body. However, unlike anandamide, NAE-8 and NAE-14 do not bind to cannabinoid receptors, but instead interact with other molecular targets.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 is not fully understood, but it is thought to involve the modulation of various molecular targets, such as TRPV1 channels and PPAR receptors. TRPV1 channels are involved in pain and inflammation, while PPAR receptors are involved in various physiological processes, including metabolism and inflammation.
Biochemical and Physiological Effects
ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 have been shown to have various biochemical and physiological effects in preclinical studies. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 have also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 in lab experiments is their synthetic nature, which allows for consistent and reproducible results. Additionally, their lack of binding to cannabinoid receptors reduces the potential for unwanted psychoactive effects. However, one limitation is the limited availability of these compounds, which can make them expensive and difficult to obtain.
Direcciones Futuras
There are several potential future directions for research on ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14. One area of interest is their potential use in the treatment of chronic pain, particularly neuropathic pain. Another area of interest is their potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanisms of action of these compounds and to identify their molecular targets.
Métodos De Síntesis
The synthesis of ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 involves the reaction of anandamide with either 2-naphthol or 2-naphthylamine, followed by acetylation and esterification. The resulting compounds are purified through chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate and NAE-14 have been studied for their potential therapeutic applications in various areas, including pain management, inflammation, and cancer. In preclinical studies, ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate has been shown to have analgesic and anti-inflammatory effects, as well as anti-cancer properties in certain types of cancer cells. NAE-14 has also demonstrated anti-inflammatory and anti-cancer effects in preclinical studies.
Propiedades
IUPAC Name |
ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-25-21(24)16-7-10-18(11-8-16)22-20(23)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWICMCADAFLCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
